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Abstract

Quinolinol derivatives represent a privileged scaffold in medicinal chemistry, forming the core of
numerous therapeutic agents.[1][2][3][4] The precise determination of their molecular structure
is a cornerstone of drug discovery and development, directly influencing the understanding of
structure-activity relationships (SAR), mechanism of action, and intellectual property. This guide
provides a comprehensive, technically-grounded framework for the unambiguous structure
elucidation of novel quinolinol derivatives. It moves beyond a mere listing of techniques to
explain the causality behind experimental choices, integrating a multi-pronged analytical
strategy that combines mass spectrometry, advanced nuclear magnetic resonance (NMR)
spectroscopy, and single-crystal X-ray crystallography, augmented by computational chemistry.
The protocols described herein are designed as self-validating systems to ensure the highest
degree of scientific integrity and confidence in the final structural assignment.

The Strategic Imperative: An Integrated Analytical
Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single
technique provides a complete picture; rather, a synergistic application of orthogonal methods
is required to build a structure from the ground up with irrefutable evidence. Our strategy is
founded on a logical progression:
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o Determine the Elemental Composition: What is the molecular formula?
e Map the Carbon-Proton Framework: How are the atoms connected?

o Define the 3D Arrangement: What is the molecule's precise shape, including its
stereochemistry?

This guide is structured around this workflow, detailing the critical role of each analytical pillar.

digraph "Elucidation_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4",
fontname="Arial"]; node [shape=Dbox, style="filled", fontname="Arial", color="#5F6368",
fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

}

Figure 1: Integrated workflow for novel structure elucidation.

The Analytical Triad: Core Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS): The
Molecular Blueprint

Expertise & Experience: The first and most fundamental question is "What is the molecular
formula?". Answering this with certainty prevents chemists from pursuing incorrect structures.
While low-resolution MS provides the nominal mass, it is often ambiguous. High-resolution
mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides the
exact mass of a molecule with high precision (typically to four or five decimal places).[5][6][7]
This precision is the key. Because the exact masses of isotopes are not integers (e.g., *H =
1.00783 amu, 2C = 12.00000 amu, **N = 14.0031 amu, 0 = 15.9949 amu), only one
elemental composition will fit the measured exact mass within a narrow error tolerance (e.g., <
5 ppm).[6] This single piece of data is the foundation upon which all subsequent analysis is
built.

Trustworthiness: The integrity of HRMS data is contingent on sample purity. The presence of
co-eluting impurities can lead to overlapping signals and an incorrect formula assignment.
Therefore, purity should be confirmed by a primary method like HPLC or LC-MS prior to HRMS
submission. Furthermore, tandem mass spectrometry (MS/MS) provides a secondary layer of
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validation.[8][9][10][11] In an MS/MS experiment, the ion of interest (the parent ion) is isolated
and fragmented. The resulting fragmentation pattern provides a "fingerprint” that can reveal
characteristic substructures of the quinolinol core, lending further confidence to the proposed
structure.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Assembling the Puzzle

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the
3D structure of organic molecules in solution.[13][14] It allows us to map the precise
connectivity of atoms by observing the magnetic properties of atomic nuclei, primarily *H and
13C.[15][16][17] For a novel quinolinol derivative, a suite of NMR experiments is required to
build the structure piece by piece.

e 1D NMR (*H, *3C/DEPT): The *H NMR spectrum provides the initial overview: the number of
different proton environments (number of signals), the electronic environment of each proton
(chemical shift), the number of protons in each environment (integration), and the number of
neighboring protons (splitting pattern).[18] The 13C NMR spectrum, often run with a
Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals the
number and type of carbon atoms (CHs, CHz, CH, and quaternary C).[18]

e 2D NMR (COSY, HSQC, HMBC): This is where the structure is truly assembled.[19][20][21]
[22]

o COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to
each other (typically through 2 or 3 bonds). It reveals which protons are neighbors,
allowing for the assembly of individual spin systems or molecular fragments.[18]

o HSQC (Heteronuclear Single Quantum Coherence): This is the critical link between the
proton and carbon skeletons. An HSQC spectrum shows a correlation for every proton that
is directly attached to a carbon atom. It allows for the unambiguous assignment of the
carbon signal for each protonated carbon.[22]

o HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial
experiment for elucidating a novel structure. It reveals correlations between protons and
carbons that are two or three bonds away. This long-range information is what allows a
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researcher to connect the individual fragments identified in the COSY spectrum, including
through quaternary carbons and heteroatoms, to build the complete molecular framework.
[18]

digraph "NMR_Relationships” { graph [splines=true, overlap=false, bgcolor="#F1F3F4",
fontname="Arial"]; node [shape=circle, style="filled", fontname="Arial", fixedsize=true,
width=1.2]; edge [fontname="Arial", penwidth=2];

}

Figure 2: Key 2D NMR correlations for structure assembly.

Single-Crystal X-ray Crystallography: The Unambiguous
Proof

Expertise & Experience: When a definitive, publication-quality structure is required, single-
crystal X-ray crystallography is the gold standard. This technique provides a precise three-
dimensional map of the electron density in a molecule, revealing exact bond lengths, bond
angles, and, crucially, the absolute stereochemistry.[14] The result is not an interpretation, but a
direct visualization of the molecular structure in the solid state.

Trustworthiness: The primary challenge and self-validating feature of this technique is the
requirement of a high-quality single crystal.[23] The process of growing suitable crystals can be
arduous, often requiring screening of multiple solvents and techniques (e.g., slow evaporation,
vapor diffusion, layering).[24][25][26][27] HoweVer, a successful diffraction experiment that
yields a high-resolution structure with good refinement statistics provides an unparalleled level
of confidence that is difficult to dispute.

Computational Chemistry: The In-Silico Validation

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT),
serve as a powerful complementary tool.[28][29][30] When a crystal structure cannot be
obtained, or to resolve ambiguities in NMR data, DFT can be used to predict the NMR chemical
shifts for a proposed structure.[31][32] By calculating the *H and *3C chemical shifts of one or
more candidate structures and comparing them to the experimental data, one can
guantitatively assess the likelihood of a proposed structure being correct.[28][29] A strong
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correlation between the calculated and experimental shifts provides compelling evidence in
favor of the assignment.

Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen level of
theory (functional) and basis set. It is critical to use methods that have been benchmarked for
NMR predictions.[31] The process is self-validating in that a poor choice of structure will result
in a poor correlation with the experimental data, signaling to the researcher that the proposed
structure is likely incorrect.

Technique Information Provided Key Advantage Primary Limitation

Unambiguous Provides no
Exact Mass & o
HRMS elemental connectivity or 3D
Molecular Formula N ) )
composition.[5] information.

_ Can be complex to
) o Detailed map of the )
_ Atomic connectivity, interpret; may not
NMR Suite molecular framework
2D/3D structure ) ) resolve all
in solution.[18] )
stereochemistry.

Precise bond ) Requires a high-

enaths/andl Unambiguous "gold ity singl tal

engths/angles, uality single crystal,
SC-XRD g g standard" 3D g ] Y sing .y'

absolute which can be difficult

] structure.[14]
stereochemistry to grow.[23]
] ) Validates proposed Computationally
Predicted NMR shifts, ) )
_ structures; intensive; accuracy
DFT Calc. conformational S )
) distinguishes isomers.  depends on the level
analysis

[28][29] of theory.[30]

Table 1: Comparison of Core Structure Elucidation Techniques.

Field-Proven Experimental Protocols
Protocol 1: Sample Preparation for HRMS Analysis

Causality: This protocol is designed to ensure the sample is pure, fully dissolved, and at an
optimal concentration to promote efficient ionization (typically ESI for polar quinolinols) and
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prevent detector saturation. HPLC-grade solvents are mandatory to avoid introducing

contaminants that could interfere with the analysis.[33][34][35]

Purity Check: Ensure the sample is >95% pure as determined by HPLC-UV or *H NMR.

Stock Solution: Accurately weigh ~1 mg of the purified compound. Dissolve in 1 mL of HPLC-
grade methanol or acetonitrile to create a 1 mg/mL stock solution.

Working Solution: Perform a 1:100 dilution of the stock solution with the same HPLC-grade
solvent to achieve a final concentration of 10 pg/mL.

Acidification (Positive lon Mode): For analysis in positive ion mode, add 0.1% (v/v) formic
acid to the working solution to promote protonation ([M+H]*). Confirm that the analyte is not
acid-sensitive.[33]

Filtration: Filter the final solution through a 0.22 pum syringe filter into an autosampler vial to
remove any particulate matter.

Submission: Submit the sample along with a vial of the blank solvent (e.g., methanol with
0.1% formic acid) for background subtraction. Clearly indicate the calculated molecular
formula and the expected exact mass.[34][36]

Protocol 2: General Workflow for NMR Data Acquisition

Causality: The goal is a systematic acquisition of data, starting with fast, information-rich 1D

experiments and progressing to the longer 2D experiments needed to piece the structure

together. Proper shimming and locking are essential for high-resolution spectra.[37][38][39][40]

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean NMR tube. Ensure the sample is fully
dissolved.

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of
the solvent and perform automated shimming (topshim) to optimize the magnetic field
homogeneity.[38][39]
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e H Spectrum: Acquire a standard 1D proton spectrum. This provides a quick quality check
and is used to determine the spectral width for subsequent experiments.

e 13C and DEPT-135 Spectra: Acquire a proton-decoupled 3C spectrum and a DEPT-135
spectrum. The DEPT experiment differentiates CH/CHs (positive) from CHz (negative)
signals, which is vital for carbon assignment.

e COSY Spectrum: Acquire a gradient-selected *H-1H COSY spectrum to establish proton-
proton connectivities.

e HSQC Spectrum: Acquire a gradient-selected *H-13C HSQC spectrum, optimizing the
spectral widths in both dimensions based on the 1D spectra. This correlates each proton with
its directly attached carbon.

o HMBC Spectrum: Acquire a gradient-selected 1H-13C HMBC spectrum. This is often the
longest experiment but is critical for establishing long-range correlations over 2-3 bonds.

o Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova).[41]
This includes Fourier transformation, phase correction, baseline correction, and calibration of
the chemical shift axis.

Protocol 3: Single Crystal Growth via Slow Evaporation

Causality: This method aims to bring a solution to supersaturation very slowly, allowing
molecules the time to organize into a well-ordered, single crystal lattice rather than crashing out
as an amorphous powder or microcrystals.[23][26][27] Purity is paramount, as impurities can
disrupt lattice formation.

 Purification: Ensure the starting material is of the highest possible purity, ideally purified by
recrystallization.

e Solvent Screen: In separate small vials, test the solubility of your compound (~5 mg) in a
range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene).[23] Identify
a solvent in which the compound is moderately soluble. Very high solubility can make
crystallization difficult.
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e Preparation: Dissolve 20-50 mg of the pure compound in the chosen solvent in a clean
sample vial. You may need to warm the solvent slightly to achieve full dissolution. The goal is
a clear, unsaturated solution.

o Evaporation: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the
opening with paraffin film and poke a few small holes in it with a needle. This restricts the
rate of evaporation.

 Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and
leave it undisturbed for several days to weeks.

e Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully
harvest one using a nylon loop or a fine needle and immediately coat it in cryoprotectant oll
before mounting on the diffractometer.[26] Do not let the crystals dry out.

Conclusion

The structural elucidation of novel quinolinol derivatives is a systematic process that relies on
the convergence of evidence from multiple, high-integrity analytical techniques. HRMS provides
the non-negotiable starting point of an accurate molecular formula. A comprehensive suite of
1D and 2D NMR experiments then allows for the meticulous assembly of the molecular
framework. When obtainable, a single-crystal X-ray structure offers the ultimate, unambiguous
confirmation of the 3D structure and stereochemistry. Finally, computational DFT calculations
serve as a powerful method for validating proposed structures against experimental data. By
judiciously applying this integrated and self-validating workflow, researchers can determine the
structures of novel compounds with the highest degree of scientific confidence, accelerating
the journey from discovery to application.

References
scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.).

University of York.

e Zhang, Y., Gao, Z., & Wang, Y. (2024). Accurate Prediction of NMR Chemical Shifts:
Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of
Chemical Information and Modeling, 64(13), 4278-4288.

e Zhang, Y., Gao, Z., & Wang, Y. (2024). Accurate Prediction of NMR Chemical Shifts:
Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS
Publications.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://bpb-us-w2.wpmucdn.com/web.sas.upenn.edu/dist/f/266/files/2016/11/Crystal-Growing-Tips-and-Methods-xe0crh.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(2024). How to grow crystals for X-ray crystallography. International Union of
Crystallography.

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of
Chemistry.

Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania, Department of
Chemistry, X-Ray Crystallography Facility.

Moore, C. E., & Rheingold, A. L. (2020). Getting crystals your crystallographer will treasure:
a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 76(Pt 1),
25-37.

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
(n.d.). United-Scientific.

HRMS Analysis. (n.d.). The University of Texas Medical Branch.

NMR Data Acquisition and Processing Procedure. (n.d.).

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.
Stepbystep procedure for NMR data acquisition. (n.d.).

Karas, M. (2012). Applications of Tandem Mass Spectrometry: From Structural Analysis to
Fundamental Studies. InTech.

2D NMR Spectroscopy. (2018). SlideShare.

NMRHANDS-ON PROTOCOLS —ACQUISITION. (n.d.).

Advanced 2D NMR Techniques Guide. (n.d.). Scribd.

Structural Elucidation. (n.d.). Rosalind Franklin Institute.

Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (n.d.). 1H and 13C NMR
Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and
their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal.
Mitchell, J. W., et al. (2022). Neural Spectral Prediction for Structure Elucidation with Tandem
Mass Spectrometry. Journal of the American Chemical Society, 144(35), 15967-15977.
NMR Data Processing. (n.d.).

Costello, C. E. (1993). Tandem mass spectrometry. Methods in Molecular Biology, 17, 285—
313.

LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular
Formulas. Chemistry LibreTexts.

Liu, X., & Laskin, J. (2019). Recent Advances in Mass Spectrometry-Based Structural
Elucidation Techniques. Analytical Chemistry, 91(1), 2-27.

LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass
Spectrometry. Chemistry LibreTexts.

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). DELTAS5O0: A Highly Accurate
Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
Molecules, 19(10), 15729-15753.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

SOP data acquisition. (n.d.). R-NMR.

Wiitala, K. W., et al. (2006). Calculating Nuclear Magnetic Resonance Chemical Shifts from
Density Functional Theory: A Primer. ResearchGate.

Organic Structures from 2D NMR Spectra. (2015). Wiley Analytical Science.

Bagno, A, et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of
Physical Chemistry A, 107(51), 11331-11339.

Singh, T., & Sharma, P. (2022). From Molecules to Medicine: The Remarkable
Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry,
38(4).

Advanced Spectroscopic Analysis Of Natural Products. (n.d.).

Edison, A. S, et al. (2021). Recent Developments Toward Integrated Metabolomics
Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident
Metabolite Identifications. Frontiers in Analytical Science, 1.

An Overview: The biologically important quninoline derivatives. (2011).

Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. (n.d.).
ResearchGate.

HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (n.d.). ResearchGate.
Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and
pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3),
345-373.

Advanced Methods for Natural Products Discovery. (2022). Molecules, 27(15), 4995.
Wolfender, J. L., et al. (2015). Structural Analysis of Natural Products. Analytical Chemistry,
87(1), 241-265.

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.).
HRMS sample submission guidelines. (n.d.).

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).
Pharmaceuticals, 16(10), 1451.

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
Concentration dependent *H-NMR chemical shifts of quinoline derivatives. (2012). UNCW
Institutional Repository.

1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018).
Nanalysis.

Sample preparation for UOW Low and High Resolution Mass Spectral Service. (n.d.).
University of Wollongong.

Standard Operating Procedures (SOP). (n.d.). The University of Utah.

Trinh, T. H., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS
OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Vietnam Journal of Chemistry, 59(6), 725-731.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and
its Derivatives — Oriental Journal of Chemistry [orientjchem.org]

2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A
comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC
[pmc.ncbi.nlm.nih.gov]

5. longdom.org [longdom.org]

6. chem.libretexts.org [chem.libretexts.org]
7. chem.libretexts.org [chem.libretexts.org]
8. scispace.com [scispace.com]

9. Structural Elucidation - RFI [rfi.ac.uk]

10. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry -
PMC [pmc.ncbi.nim.nih.gov]

11. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC
[pmc.ncbi.nlm.nih.gov]

13. esports.bluefield.edu - Advanced Spectroscopic Analysis Of Natural Products
[esports.bluefield.edu]

14. pubs.acs.org [pubs.acs.org]
15. tsijournals.com [tsijournals.com]
16. tsijournals.com [tsijournals.com]

17. repository.uncw.edu [repository.uncw.edu]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b187718?utm_src=pdf-custom-synthesis
https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://pubmed.ncbi.nlm.nih.gov/35712793/
https://pubmed.ncbi.nlm.nih.gov/35712793/
https://www.researchgate.net/figure/Biological-importance-of-quinoline-derivatives-in-natural-and-pharmaceutical-drugs_fig1_343486282
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604020/
https://www.longdom.org/open-access/analytical-precision-using-highresolution-mass-spectrometry-for-scientific-discovery-108186.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/13%3A_Mass_Spectrometry_Infrared_Spectroscopy_and_Ultraviolet_Visible_Spectroscopy/13.04%3A_High-Resolution_Mass_Spectrometry_Can_Reveal_Molecular_Formulas
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.10%3A_Determination_of_the_Molecular_Formula_by_High_Resolution_Mass_Spectrometry
https://scispace.com/pdf/applications-of-tandem-mass-spectrometry-from-structural-4xshfw1buz.pdf
https://www.rfi.ac.uk/focus/projects/structural-elucidation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12154671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12154671/
https://pubmed.ncbi.nlm.nih.gov/21400143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9572214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9572214/
https://esports.bluefield.edu/textbooks-035/advanced-spectroscopic-analysis-of-natural-products.pdf
https://esports.bluefield.edu/textbooks-035/advanced-spectroscopic-analysis-of-natural-products.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.6b02386
https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html
https://www.tsijournals.com/abstract/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-compari-13769.html
https://repository.uncw.edu/items/d036a441-2ae3-44a8-b260-237b660e2609
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

18

19.
20.
21.
22.
23.
24,
25.
26.
27.

. emerypharma.com [emerypharma.com]

2D NMR Spectroscopy | PPTX [slideshare.net]

scribd.com [scribd.com]

analyticalscience.wiley.com [analyticalscience.wiley.com]

m.youtube.com [m.youtube.com]

Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
iucr.org [iucr.org]

How To [chem.rochester.edu]

bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Getting crystals your crystallographer will treasure: a beginner’s guide - PMC

[pmc.ncbi.nlm.nih.gov]

28

. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-

Dimensional Graph Neural Networks - PMC [pmc.ncbi.nim.nih.gov]

29.
30.
31.
32.
33.
34.
35.
36.
37.
38.
39.
40.
41.

To
of

pubs.acs.org [pubs.acs.org]

researchgate.net [researchgate.net]

mdpi.com [mdpi.com]

pubs.acs.org [pubs.acs.org]

utoledo.edu [utoledo.edu]

documents.uow.edu.au [documents.uow.edu.au]
bookstack.cores.utah.edu [bookstack.cores.utah.edu]
HRMS Analysis [utmb.edu]

sssc.usask.ca [sssc.usask.ca]

Isom.uthscsa.edu [Isom.uthscsa.edu]
staticl.squarespace.com [staticl.squarespace.com]
r-nmr.eu [r-nmr.eu]

nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

cite this document: BenchChem. [An In-depth Technical Guide to the Structure Elucidation
Novel Quinolinol Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b187718#structure-elucidation-of-novel-quinolinol-

de

rivatives]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/
https://www.slideshare.net/slideshow/2-d-nmr-spectroscopy/78073897
https://www.scribd.com/document/694298270/3-2D-NMR-HSQC-COSY-HMBC
https://analyticalscience.wiley.com/content/news-do/organic-structures-2d-nmr-spectra
https://m.youtube.com/watch?v=pH_B5KLDAx4
https://chemtl.york.ac.uk/instrumentation/xrd/growing
https://www.iucr.org/news/newsletter/volume-32/number-3/how-to-grow-crystals-for-x-ray-crystallography
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=xray_crystals
https://bpb-us-w2.wpmucdn.com/web.sas.upenn.edu/dist/f/266/files/2016/11/Crystal-Growing-Tips-and-Methods-xe0crh.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12498048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12498048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11209944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11209944/
https://pubs.acs.org/doi/10.1021/acs.jctc.4c00422
https://www.researchgate.net/publication/349194734_Calculating_Nuclear_Magnetic_Resonance_Chemical_Shifts_from_Density_Functional_Theory_A_Primer
https://www.mdpi.com/1420-3049/28/6/2449
https://pubs.acs.org/doi/10.1021/jp0353284
https://www.utoledo.edu/nsm/chemistry/pdfs/facilities-docs/HRMS%20sample%20submission%20guidelines.docx
https://documents.uow.edu.au/content/groups/public/@web/@smah/@chem/documents/doc/uow161974.pdf
https://bookstack.cores.utah.edu/books/standard-operating-procedures-sop/export/pdf
https://www.utmb.edu/msf/small-molecules/hrms-analysis
https://sssc.usask.ca/documents/02-Manual_NMR.pdf
https://lsom.uthscsa.edu/biochemistry/wp-content/uploads/sites/39/2018/11/acqu_guide_final.pdf
https://static1.squarespace.com/static/647f18bb2ad4377088e2c922/t/6527e9ef02380d1ebcaf29a4/1697114612341/Protocol_acquisition_240923.pdf
https://r-nmr.eu/wp-content/uploads/2023/06/nmr-data-acquisition.pdf
https://www.nmr.chemistry.manchester.ac.uk/sites/default/files/NMR%20data%20processing.pdf
https://www.benchchem.com/product/b187718#structure-elucidation-of-novel-quinolinol-derivatives
https://www.benchchem.com/product/b187718#structure-elucidation-of-novel-quinolinol-derivatives
https://www.benchchem.com/product/b187718#structure-elucidation-of-novel-quinolinol-derivatives
https://www.benchchem.com/product/b187718#structure-elucidation-of-novel-quinolinol-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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